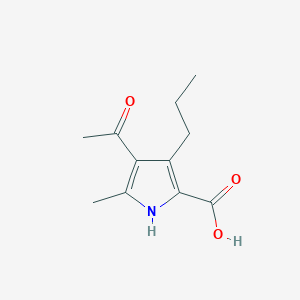
4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative with a molecular formula of C11H15NO3. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom. This compound is characterized by the presence of an acetyl group at the 4-position, a methyl group at the 5-position, and a propyl group at the 3-position, along with a carboxylic acid group at the 2-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as propylamine, acetyl chloride, and pyrrole derivatives.
Reaction Steps: The synthesis involves a series of reactions including acylation, methylation, and carboxylation. The acylation step involves the reaction of pyrrole with acetyl chloride to introduce the acetyl group. Subsequent methylation introduces the methyl group, and the final carboxylation step adds the carboxylic acid group.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves the use of catalysts, controlled reaction conditions, and purification techniques to obtain the desired compound in large quantities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrole ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the pyrrole ring, where different substituents can replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized pyrroles, pyrrole-2-carboxylic acids, and their derivatives.
Reduction Products: Reduced carboxylic acids, alcohols, and other reduced derivatives.
Substitution Products: Substituted pyrroles with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis pathways. Biology: Pyrrole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological activities. Medicine: Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific biological target. In general, pyrrole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways and targets would need to be determined through experimental studies.
Comparison with Similar Compounds
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the propyl group.
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-: Another pyrrole derivative with different substituents.
Uniqueness: The presence of the propyl group in 4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid distinguishes it from other pyrrole derivatives, potentially affecting its reactivity and biological activity.
This compound's unique structure and reactivity make it a valuable subject of study in various scientific fields
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-5-8-9(7(3)13)6(2)12-10(8)11(14)15/h12H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQAQWGFAZEZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=C1C(=O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]thiazol-2-yl)-2-chloroethanone](/img/structure/B1521089.png)
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B1521092.png)
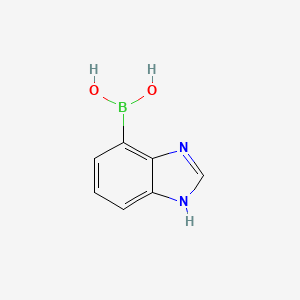
![Bicyclo[2.2.2]octane-2-sulfonamide](/img/structure/B1521095.png)
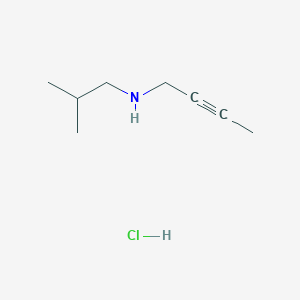
![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)
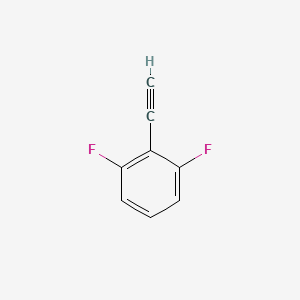

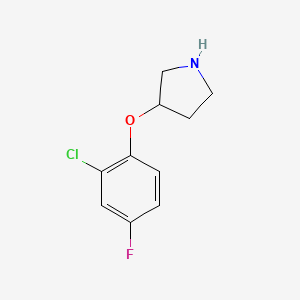
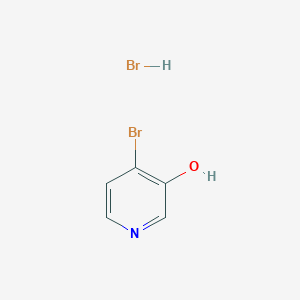
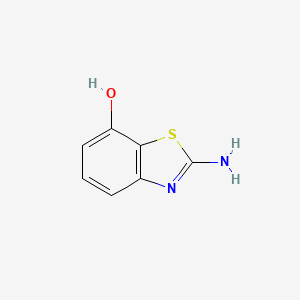
![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)
![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)
